

Application Note: Analysis of Isodrin using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Isodrin*

Cat. No.: *B128732*

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Introduction

Isodrin is an organochlorine pesticide, and its detection is crucial for environmental monitoring and food safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and accurate determination of **Isodrin** in various matrices.^{[1][2]} This application note provides a detailed protocol for the analysis of **Isodrin** using GC-MS, including sample preparation, instrument parameters, and data analysis.

Key Performance Parameters

A study on the determination of **Isodrin** in broccoli powder using a spray-assisted droplet formation-based liquid phase microextraction (SADF-LPME) coupled with GC-MS demonstrated excellent performance. The method was validated by assessing key analytical parameters, which are summarized in the table below.^[1]

Parameter	Value
Limit of Detection (LOD)	2.24 ng g ⁻¹
Limit of Quantification (LOQ)	7.47 ng g ⁻¹
Linearity Range	7.14–507 ng g ⁻¹
Coefficient of Determination (R ²)	0.9997
Recovery	92.2% - 108.9%

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for food, soil, and water samples.

1. QuEChERS Method for Food Samples (e.g., Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Extraction:
 - Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile (containing 1% acetic acid for the AOAC official method).
 - Add an appropriate internal standard.
 - Add the appropriate QuEChERS extraction salts (e.g., for AOAC Official Method 2007.01: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥1500 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer an aliquot of the acetonitrile extract to a dSPE tube containing anhydrous MgSO_4 and a primary secondary amine (PSA) sorbent.
- Vortex for 30 seconds.
- Centrifuge at ≥ 1500 rcf for 5 minutes.
- The supernatant is ready for GC-MS analysis.

2. Modified QuEChERS for Soil Samples

This protocol is adapted for the analysis of organochlorine pesticides in soil.[\[6\]](#)[\[7\]](#)

- Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
- Spike with an internal standard solution.
- Add 10 mL of water and shake for 5 minutes.
- Add 10 mL of acetonitrile and shake for another 5 minutes.
- Add 5 g of ammonium formate, shake vigorously for 1 minute, and centrifuge at $1800 \times g$ for 5 minutes.[\[6\]](#)
- For cleanup, transfer 1 mL of the acetonitrile extract into a dSPE tube containing anhydrous magnesium sulfate, primary secondary amine (PSA), and octadecylsilane (C18).[\[6\]](#)
- Vortex for 30 seconds and centrifuge at $1800 \times g$ for 5 minutes.[\[6\]](#)
- Collect the supernatant for GC-MS analysis.[\[6\]](#)

3. Solid-Phase Extraction (SPE) for Water Samples

SPE is a common method for extracting pesticides from water samples.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[\[9\]](#)

- Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[8]
- Drying: Dry the cartridge with nitrogen gas.[9]
- Elution: Elute the trapped analytes with a suitable solvent, such as methylene chloride or ethyl acetate.[9]
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- The concentrated extract is ready for GC-MS analysis.

GC-MS Instrumental Parameters

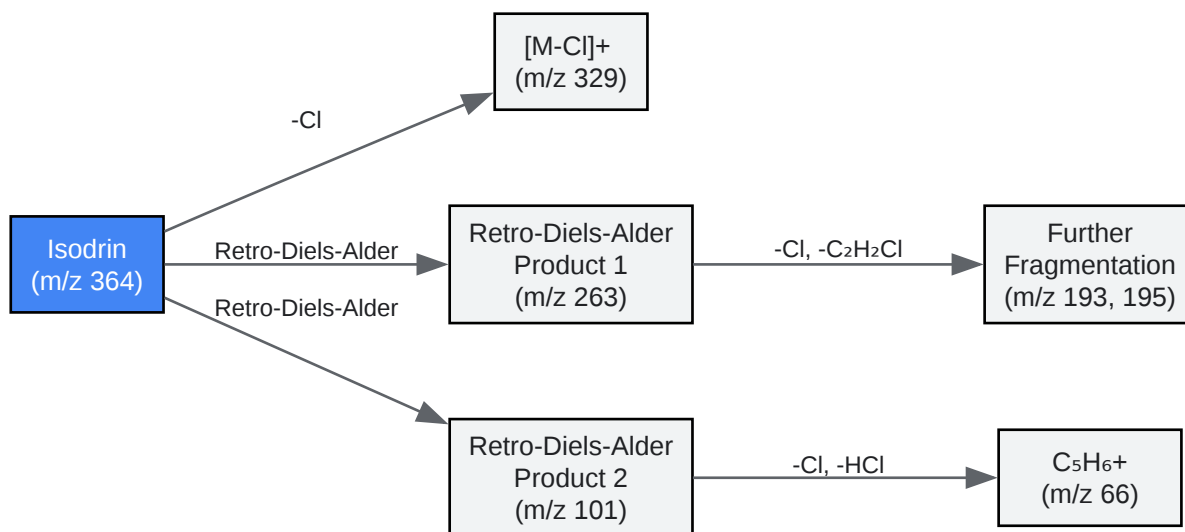
The following parameters are a good starting point for the analysis of **Isodrin**. Method optimization may be required based on the specific instrument and sample matrix.

Parameter	Setting
Gas Chromatograph	
Injection Mode	Splitless
Injection Volume	1.0 μL
Injector Temperature	250°C
Carrier Gas	Helium
Flow Rate	1.2 mL min^{-1}
Oven Temperature Program	Initial 100°C, ramp at 50°C/min to 300°C, hold for 1.0 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Transfer Line Temperature	280°C
Mass Range	Scan mode (e.g., 50-400 amu) or Selected Ion Monitoring (SIM)

Data Analysis and Visualization

Isodrin Fragmentation Pathway

In electron ionization mass spectrometry, **Isodrin** undergoes a characteristic fragmentation pattern. A major fragmentation pathway is a retro-Diels-Alder reaction, leading to the elimination of hexachlorocyclopentadiene.^[11] The mass spectrum of **Isodrin** shows intense peaks at m/z 193, 195, 66, and 263.^[11]

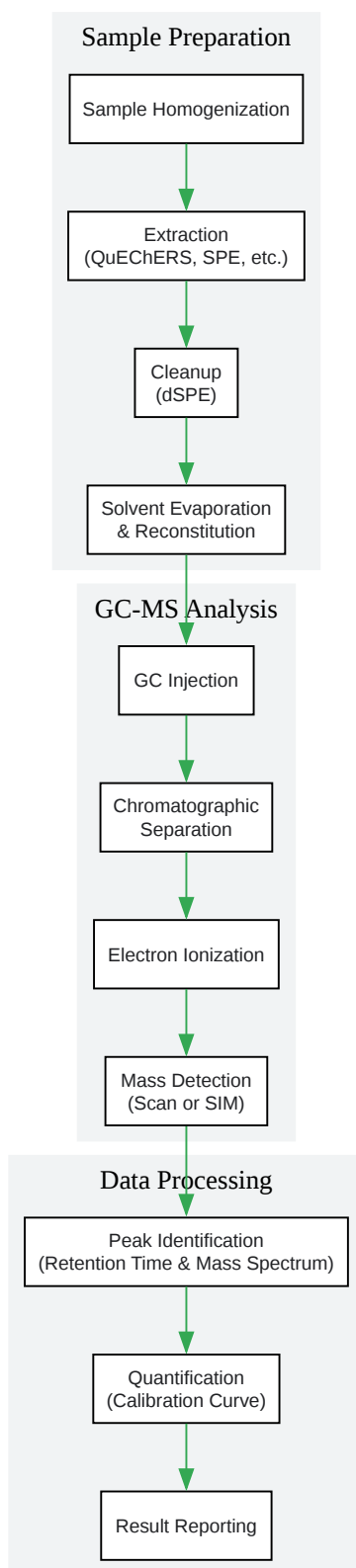


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Caption: Proposed fragmentation pathway of **Isodrin** in GC-MS.

Experimental Workflow

The overall workflow for the analysis of **Isodrin** by GC-MS is depicted below.



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Caption: General workflow for **Isodrin** analysis by GC-MS.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of **Isodrin** using GC-MS. The presented methods, including sample preparation for various matrices and optimized instrumental parameters, offer a robust framework for the accurate and sensitive quantification of this pesticide. The provided diagrams illustrate the key fragmentation pathways and the overall analytical workflow, serving as a valuable resource for researchers in environmental science and food safety.

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